

PSB 0777 Ammonium: A Technical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PSB 0777 ammonium	
Cat. No.:	B11927286	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSB 0777 ammonium is a potent and highly selective full agonist for the adenosine A2A receptor (A2AAR). This technical guide provides a comprehensive overview of its pharmacological properties, drawing from available preclinical research. The document details its mechanism of action, receptor binding affinities, and functional effects in various experimental models. While extensive pharmacological data exists, publicly available information on the toxicology of PSB 0777 ammonium is limited. This guide summarizes the known pharmacological data in structured tables, outlines key experimental methodologies, and presents signaling pathways and experimental workflows using standardized diagrams to facilitate understanding and future research.

Pharmacology Mechanism of Action

PSB 0777 ammonium exerts its pharmacological effects primarily through the activation of the adenosine A2A receptor, a G-protein coupled receptor (GPCR). As a full agonist, it binds to and activates the A2AAR, initiating downstream intracellular signaling cascades. The activation of A2AAR is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is implicated in a wide range



of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.

Receptor Binding Affinity

PSB 0777 ammonium demonstrates high affinity and selectivity for the adenosine A2A receptor, particularly in rats. Its affinity for other adenosine receptor subtypes is significantly lower, highlighting its utility as a selective pharmacological tool.

Table 1: Receptor Binding Affinities (Ki) of PSB 0777 Ammonium

Receptor Subtype	Species	Ki (nM)	Reference
A2A	Rat	44.4	[1][2][3][4]
A2A	Human	360	[1][3]
A1	Rat	≥10,000	[1][2]
A1	Human	541	[1][3]
A2B	Human	>10,000	[1]
A3	Human	>>10,000	[1]
β1 Adrenergic	Human	4,400	[1]
β3 Adrenergic	Human	3,300	[1]

Functional Activity

As a full agonist, **PSB 0777 ammonium** effectively stimulates A2AAR-mediated responses. Its potency has been quantified in cell-based assays.

Table 2: Functional Agonist Activity of PSB 0777 Ammonium

Assay	Cell Line	EC50 (nM)	Reference
A2AAR Agonism	CHO-K1 cells	117	[1]



In Vitro and Ex Vivo Effects

- Platelet Aggregation: In studies on human platelets, PSB 0777 has been shown to inhibit ADP-induced platelet aggregation when acting alone.[5] Furthermore, it demonstrates a synergistic effect in deepening the inhibition of platelet aggregation when used in combination with P2Y12 antagonists.[5][6]
- Gastrointestinal Motility: In ex vivo rat ileum/jejunum preparations, PSB 0777 potentiates
 acetylcholine-induced contractions.[1][2] It has also been observed to increase acetylcholine
 contractions in both untreated and inflamed rat intestinal preparations.[1]
- Neuronal Function: In cultured rat primary cortical neurons, PSB 0777 has been shown to
 modulate the expression of synaptic proteins and AMPA receptors in a time- and dosedependent manner.[7][8] Short-term treatment with high doses or medium-term treatment
 with medium doses led to an increase in the expression of Synapsin-1 and PSD95,
 suggesting a role in synaptic plasticity.[7][8]

In Vivo Pharmacology and Pharmacokinetics

- Anti-inflammatory Effects: In a rat model of inflammatory bowel disease, oral administration
 of PSB 0777 (0.4 mg/kg/day) resulted in a significant reduction of inflammatory cell
 infiltration and improvement of colonic mucosal architecture.[1]
- Central Nervous System Effects: Intraperitoneal injection of PSB 0777 in mice (0.03, 0.3, 3 mg/kg) caused dose-dependent hypothermia and hypoactivity.[1]
- Pharmacokinetics: PSB 0777 exhibits poor oral absorption and limited brain penetration.[1]
 [3] Following oral administration in rats (0.4 mg/kg), plasma concentrations were very low (below 5 nM at 30 minutes) and undetectable at 60 minutes.[1] After intraperitoneal administration (0.4 mg/kg), plasma concentrations were evident at 30 minutes, decreased after 60 minutes, and were undetectable by 120 minutes.[1]

Toxicology Profile

Publicly available data on the comprehensive toxicology of **PSB 0777 ammonium** is limited. A Safety Data Sheet (SDS) for **PSB 0777 ammonium** hydrate indicates that no data is available for a formal hazard classification.[1] One study mentioned that PSB 0777 was non-cytotoxic to



cells, though specific details of the cytotoxicity assays were not provided.[5] No information regarding acute toxicity (e.g., LD50), genotoxicity, or repeat-dose toxicity was found in the public domain.

Table 3: Summary of Available Toxicological Information

Endpoint	Result	Reference
Cytotoxicity	Non-cytotoxic to cells	[5]
Acute Toxicity (LD50)	No data available	
Genotoxicity	No data available	_
Repeat-Dose Toxicity	No data available	

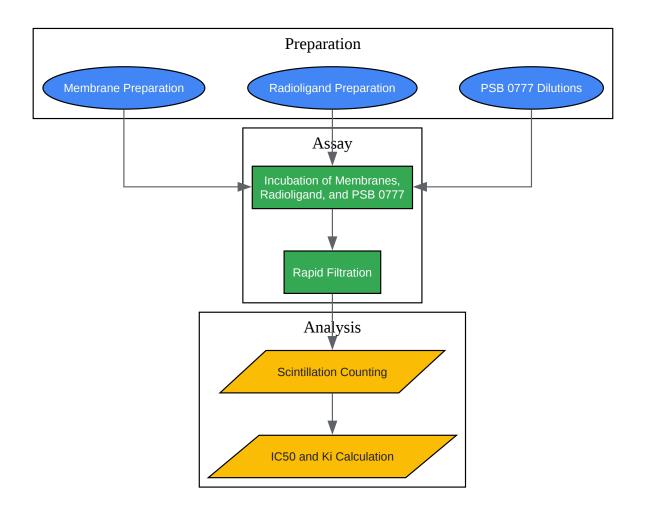
Experimental Protocols Receptor Binding Assays

Detailed protocols for the receptor binding assays that generated the Ki values in Table 1 were not exhaustively described in the provided search results. However, such assays typically involve the following steps:

- Membrane Preparation: Isolation of cell membranes expressing the target receptor (e.g., from rat brain striatum for A2A receptors or from cell lines overexpressing the human receptor subtypes).
- Radioligand Incubation: Incubation of the membrane preparation with a specific radioligand for the receptor of interest at a fixed concentration.
- Competitive Binding: Addition of varying concentrations of the test compound (PSB 0777 ammonium) to compete with the radioligand for binding to the receptor.
- Separation and Scintillation Counting: Separation of bound and free radioligand, typically by rapid filtration, followed by quantification of the bound radioactivity using a scintillation counter.



• Data Analysis: Calculation of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.



Click to download full resolution via product page

Workflow for a typical competitive radioligand binding assay.

In Vivo Anti-inflammatory Model (Inflammatory Bowel Disease)

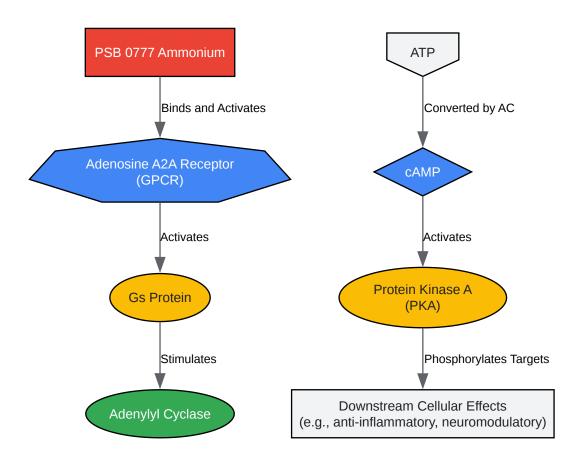
The anti-inflammatory effects of PSB 0777 were assessed in a rat model of inflammatory bowel disease. The general protocol is as follows:



- Induction of Colitis: Experimental colitis is induced in rats.
- Treatment: A treatment group receives PSB 0777 ammonium (0.4 mg/kg/day) via oral gavage for a specified period (e.g., from day 5 to 10 post-induction). A control group receives a vehicle.
- Assessment: At the end of the treatment period, colonic tissue is collected.
- Histological Analysis: The tissue is processed for histological examination to assess the degree of inflammatory cell infiltration and the integrity of the colonic mucosal architecture.

Signaling Pathway

The primary signaling pathway activated by **PSB 0777 ammonium** through the A2A receptor is the stimulation of adenylyl cyclase and the subsequent increase in intracellular cAMP.



Click to download full resolution via product page

Simplified signaling pathway of **PSB 0777 ammonium** via the A_{2A} receptor.



Conclusion

PSB 0777 ammonium is a valuable pharmacological tool for studying the roles of the adenosine A2A receptor due to its high potency and selectivity. The available data demonstrate its efficacy in modulating inflammatory responses, neuronal function, and platelet activity in preclinical models. Its poor oral bioavailability and brain penetration are key characteristics that may influence its therapeutic potential and experimental application. The significant lack of publicly available, detailed toxicological data underscores the need for further safety evaluation for any potential clinical development. Researchers and drug development professionals should consider both the well-defined pharmacological profile and the current data gap in toxicology when designing future studies with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. targetmol.com [targetmol.com]
- 2. PSB 0777 ammonium salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. PSB 0777 ammonium hydrate Immunomart [immunomart.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PSB 0777 Ammonium: A Technical Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927286#psb-0777-ammonium-pharmacology-and-toxicology-profile]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com